

Spectroscopic and Spectrometric Analysis of 3-(Methylamino)pyridazine-4-carbonitrile: A Technical Overview

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Compound of Interest

Compound Name: 3-(Methylamino)pyridazine-4-carbonitrile

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This technical guide provides a detailed overview of the expected spectral data for **3-(Methylamino)pyridazine-4-carbonitrile** ($C_6H_6N_4$), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document utilizes representative data from structurally analogous compounds, namely 3-amino-5-arylpyridazine-4-carbonitriles, to provide a robust predictive analysis. The methodologies and expected spectral features for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed herein.

Predicted and Analogous Spectral Data

The following tables summarize the expected and analogous spectral data for **3-(Methylamino)pyridazine-4-carbonitrile**. The data for analogous compounds is derived from published literature on 3-amino-5-arylpyridazine-4-carbonitriles, which serve as excellent models for predicting the spectral behavior of the target compound.^{[1][2]}

Table 1: Predicted 1H NMR Spectral Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
Pyridazine-H (C ₅ -H)	8.0 - 8.5	Doublet	~4-6	Expected to be downfield due to the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing nitrile group.
Pyridazine-H (C ₆ -H)	8.5 - 9.0	Doublet	~4-6	Coupled to C ₅ -H. Its precise shift is influenced by the electronic effects of the substituents.
NH	5.0 - 7.0	Broad Singlet	-	Position and broadening are dependent on solvent and concentration. May exchange with D ₂ O.
CH ₃	3.0 - 3.5	Singlet or Doublet	(~5 if coupled to NH)	The methyl protons attached to the nitrogen. May show coupling to the NH proton depending on the solvent and temperature.

Table 2: Predicted ^{13}C NMR Spectral Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Notes
C ₃ (C-N)	155 - 160	Carbon bearing the methylamino group.
C ₄ (C-CN)	90 - 95	Carbon attached to the nitrile group. Shielded by the nitrile functionality.
C ₅	130 - 135	Pyridazine ring carbon.
C ₆	140 - 145	Pyridazine ring carbon, typically deshielded by the adjacent nitrogen.
CN	115 - 120	Nitrile carbon.
CH ₃	30 - 35	Methyl carbon.

Table 3: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch	3300 - 3500	Medium	Secondary amine N-H stretching vibration.
C-H Stretch (Aromatic)	3000 - 3100	Medium-Weak	Pyridazine ring C-H stretching.
C-H Stretch (Aliphatic)	2850 - 2960	Medium-Weak	Methyl group C-H stretching.
C≡N Stretch	2215 - 2230	Strong	Characteristic sharp absorption for the nitrile group. [1]
C=N, C=C Stretch	1550 - 1650	Medium-Strong	Aromatic ring stretching vibrations. [1]
N-H Bend	1500 - 1600	Medium	Secondary amine N-H bending.

Table 4: Predicted Mass Spectrometry Data

Ion	Predicted m/z	Notes
[M] ⁺	134.06	Molecular ion peak corresponding to the monoisotopic mass of C ₆ H ₆ N ₄ . [3]
[M+H] ⁺	135.07	Protonated molecular ion, commonly observed in ESI and CI modes.[3]
[M+Na] ⁺	157.05	Sodium adduct, often seen in ESI-MS.[3]
Fragmentation Ions	< 134	Expected fragmentation may involve the loss of HCN (m/z 27) from the nitrile group or cleavage of the methyl group (m/z 15).

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data, based on common laboratory practices and methods reported for similar compounds.[1][4]

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker 300).[1]
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often suitable for nitrogen-containing heterocycles.
- ¹H NMR Acquisition:
 - The spectrometer is tuned and the magnetic field is shimmed for homogeneity.
 - A standard one-pulse sequence is used to acquire the ¹H spectrum.

- Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
- Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse program (e.g., PENDANT, DEPT) is used.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
 - The spectral width is set to cover the expected range of chemical shifts (e.g., 0-200 ppm).

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

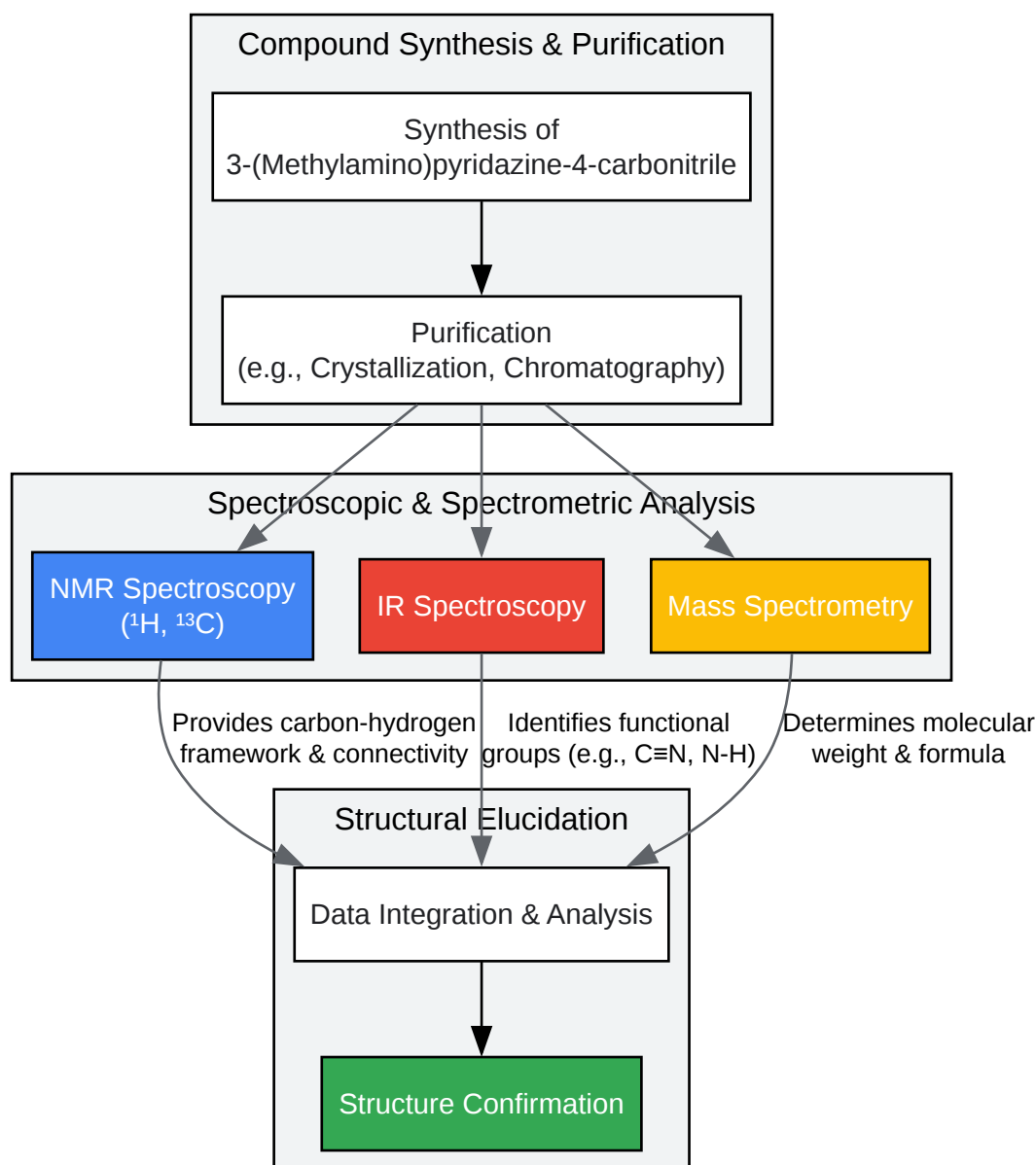
- Instrumentation: A Fourier-transform infrared spectrometer (e.g., Thermo Nicolet Nexus 670). [\[1\]](#)
- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of the compound is finely ground with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
 - The mixture is transferred to a pellet press and compressed under high pressure to form a transparent disc.
- Acquisition:
 - A background spectrum of the empty sample compartment or a pure KBr pellet is recorded.
 - The sample pellet is placed in the spectrometer's sample holder.
 - The spectrum is acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The data is presented in terms of wavenumber (cm⁻¹) versus transmittance (%).

2.3 Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS) or with a direct infusion source (e.g., Electrospray Ionization - ESI).
- Sample Preparation: The compound is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 10-100 µg/mL).
- Acquisition (ESI-MS Example):
 - The solution is infused into the ESI source at a constant flow rate.
 - The instrument is operated in positive or negative ion mode. Positive mode is common for nitrogenous bases to observe $[M+H]^+$ ions.
 - The mass analyzer (e.g., quadrupole, time-of-flight) scans a mass range appropriate for the compound's molecular weight (e.g., m/z 50-500).
 - Data is processed to produce a mass spectrum showing relative intensity versus mass-to-charge ratio (m/z).

Visualized Workflow

The logical flow of spectroscopic and spectrometric analysis for structural elucidation is a critical process in chemical research. The following diagram illustrates this workflow.



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Caption: Workflow for the structural analysis of a synthesized compound.

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